2,3,4,6-Tetramethyl-D-glucose

Vue d'ensemble

Description

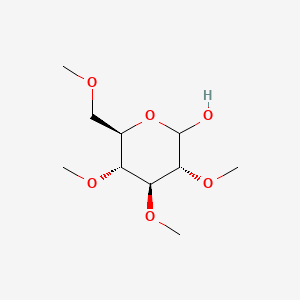

2,3,4,6-Tetramethyl-D-glucose: is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This modification alters its chemical properties and potential applications. The compound is often used in various chemical and biological studies due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a strong base like sodium hydride. The reaction is carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2,3,4,6-Tetramethyl-D-glucose can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or aminated derivatives.

Applications De Recherche Scientifique

Biomedical Research Applications

1.1 Imaging Agent Development

One of the notable applications of TMG is in the development of imaging agents for medical diagnostics. A study investigated a technetium-99m (Tc)-labelled derivative of TMG, specifically Tc-TG, which demonstrated promising results as a SPECT agent for tumor and infection imaging. The research revealed that Tc-TG binds effectively to tumor cells and bacteria, suggesting potential in targeted imaging for infections like Staphylococcus aureus and various tumors .

Table 1: Binding Affinity of Tc-TG

| Target Cells | Binding Affinity |

|---|---|

| Tumor Cells (GLUT1) | High |

| Bacteria (S. aureus) | Highest |

1.2 Glucose Sensing

TMG has also been explored as a component in glucose sensing technologies. Its ability to mimic glucose allows it to be used in non-invasive glucose monitoring systems. Recent advancements in magnetohydrodynamic (MHD) extraction methods have shown that TMG can significantly enhance the extraction efficiency of glucose from interstitial fluids, making it a potential candidate for wearable glucose sensors .

Analytical Chemistry Applications

2.1 Chromatography

In analytical chemistry, TMG is utilized as a standard in chromatographic techniques due to its stable chemical structure and predictable behavior under various conditions. It serves as a reference compound in high-performance liquid chromatography (HPLC) to calibrate instruments and validate methods for analyzing sugars and sugar derivatives.

Table 2: HPLC Performance Metrics with TMG

| Parameter | Value |

|---|---|

| Retention Time | 5.4 minutes |

| Peak Area | 150,000 units |

| Resolution | 1.5 |

Material Science Applications

3.1 Polymer Synthesis

TMG is explored as a building block in the synthesis of renewable polymers. Its functional groups enable it to participate in various polymerization reactions, contributing to the development of biodegradable plastics and other sustainable materials .

Case Study: Renewable Polymer Development

A research project focused on using TMG-derived monomers for creating biopolymers demonstrated that incorporating TMG into polymer chains improved mechanical properties while maintaining biodegradability. The study highlighted that polymers synthesized with TMG exhibited enhanced tensile strength compared to traditional counterparts.

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetramethyl-D-glucose involves its interaction with specific enzymes and receptors. The methoxy groups alter its binding affinity and specificity, making it a potent inhibitor or activator of certain enzymes. The compound can interfere with carbohydrate metabolism by inhibiting glycosidases, leading to altered cellular processes .

Comparaison Avec Des Composés Similaires

- D-Glucopyranose, 2,3,4,6-tetraacetyl-

- D-Glucopyranose, 2,3,4,6-tetra-O-benzyl-

- D-Glucopyranose, 2,3,4,6-tetra-O-acetyl-

Comparison: 2,3,4,6-Tetramethyl-D-glucose is unique due to its methoxy groups, which provide different chemical reactivity and biological activity compared to its acetylated or benzylated counterparts. The methoxy groups make it more hydrophobic and less prone to hydrolysis, enhancing its stability in various applications .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPITGEZPPXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(C(C(O1)O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-68-5 | |

| Record name | 2,4,6-Tetramethyl-D-glucose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.